![molecular formula C17H18N2O5S B2385694 3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795088-05-9](/img/structure/B2385694.png)

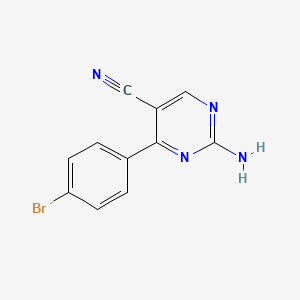

3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

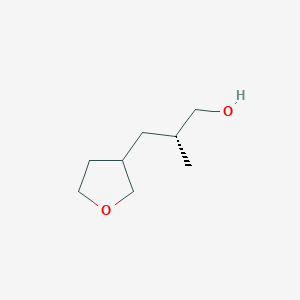

The compound contains several functional groups including a 2,3-dihydrobenzo[b][1,4]dioxine ring, a piperidinyl group, and a thiazolidine-2,4-dione ring . The presence of these groups suggests that the compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The 2,3-dihydrobenzo[b][1,4]dioxine ring in the compound is a six-membered ring with two oxygen atoms. This ring can exhibit a twisted conformation . The piperidinyl group is a six-membered ring containing one nitrogen atom, and the thiazolidine-2,4-dione is a five-membered ring containing sulfur and oxygen atoms.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the carbonyl group in the thiazolidine-2,4-dione ring can participate in nucleophilic addition reactions .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties :

- The compound has been synthesized through various methods, including the fusion of α-amino acid ethyl esters containing hydroxyl or mercapto groups with aromatic aldehydes, followed by processes like dehydrogenation and acetylation. These methods lead to the formation of oxazolidines, thiazolidines, and bicyclic compounds like tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones (Badr, Aly, Fahmy, & Mansour, 1981).

Anticancer Applications :

- Thiazolidine-2,4-dione derivatives have shown promising results in anticancer research. For example, certain derivatives have been tested against the MCF-7 human breast cancer cell line, with some compounds demonstrating significant inhibition of the topoisomerase-I enzyme, which is crucial in cancer therapy (Kumar & Sharma, 2022).

Antimicrobial and Antifungal Applications :

- Various derivatives of thiazolidine-2,4-dione have been synthesized and evaluated for their antimicrobial properties. Some compounds showed significant activity against gram-positive bacteria and excellent antifungal activity, making them potential candidates for new antimicrobial agents (Prakash et al., 2011).

Electrochemical Studies :

- Electrochemical studies of thiazolidine-2,4-dione derivatives have been conducted, providing insights into their oxidation mechanisms and potential biochemical applications. These studies are essential for understanding the structure-activity relationships of these compounds (Nosheen et al., 2012).

Antidiabetic and Hypoglycemic Research :

- Some thiazolidine-2,4-dione derivatives have been designed and tested for their anti-diabetic activity. Compounds like these have shown significant blood glucose-lowering effects, highlighting their potential as antidiabetic agents (Sohda et al., 1982).

Other Pharmaceutical Applications :

- Thiazolidine-2,4-dione derivatives have been explored for various pharmaceutical applications, including their role in apoptosis induction, hypoglycemic activity, and DNA topoisomerase I inhibition. These studies contribute to the understanding of these compounds' mechanisms of action in various biological processes (Barros et al., 2013).

Mecanismo De Acción

Target of Action

The primary targets of this compound appear to be the CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

This compound interacts with its targets (CB2 receptors) as a ligand , binding to these receptors and inducing a biological response

Result of Action

Given its interaction with the cb2 receptors, it can be inferred that the compound may have potential effects on pain sensation, mood, and memory .

Propiedades

IUPAC Name |

3-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c20-15-10-25-17(22)19(15)11-5-7-18(8-6-11)16(21)14-9-23-12-3-1-2-4-13(12)24-14/h1-4,11,14H,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXGWUZENWXLLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3COC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2385617.png)

![N1-[(3,4-dimethoxyphenyl)methyl]-N4,N4-dimethyl-N1-(2-methylcyclohexyl)benzene-1,4-disulfonamide](/img/structure/B2385618.png)

![5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B2385619.png)

![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2385627.png)

![8-Acetyl-3-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2385630.png)

![2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2385631.png)

![N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide](/img/structure/B2385634.png)